2,4,5-Trihydroxybenzoic acid

CAS No.: 610-90-2

Cat. No.: VC3828602

Molecular Formula: C7H6O5

Molecular Weight: 170.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 610-90-2 |

|---|---|

| Molecular Formula | C7H6O5 |

| Molecular Weight | 170.12 g/mol |

| IUPAC Name | 2,4,5-trihydroxybenzoic acid |

| Standard InChI | InChI=1S/C7H6O5/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,8-10H,(H,11,12) |

| Standard InChI Key | GPDXFYPVHRESMA-UHFFFAOYSA-N |

| SMILES | C1=C(C(=CC(=C1O)O)O)C(=O)O |

| Canonical SMILES | C1=C(C(=CC(=C1O)O)O)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

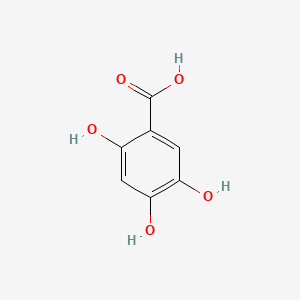

2,4,5-Trihydroxybenzoic acid belongs to the hydroxybenzoic acid class, featuring a carboxylic acid group at position 1 and hydroxyl groups at positions 2, 4, and 5 (Figure 1). Its IUPAC name is 2,4,5-trihydroxybenzoic acid, and its SMILES notation is C1=C(C(=CC(=C1O)O)O)C(=O)O . Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular weight | 170.12 g/mol | |

| Density | 1.749 g/cm³ | |

| Boiling point | 493.3°C at 760 mmHg | |

| Flash point | 266.3°C | |

| LogP (octanol-water) | 0.5016 |

The compound’s planar structure facilitates hydrogen bonding and π-π interactions, which influence its solubility and reactivity .

Spectroscopic Identification

-

NMR: The proton NMR spectrum reveals three distinct hydroxyl proton signals (δ 9–12 ppm) and aromatic protons at δ 6.2–7.1 ppm .

-

MS: ESI-MS shows a deprotonated molecular ion [M-H]⁻ at m/z 169.0132, with fragmentation peaks at m/z 125 (loss of CO₂) and 97 (further dehydration) .

Natural Occurrence and Biosynthesis

Plant Sources

2,4,5-Trihydroxybenzoic acid is a secondary metabolite identified in several plant species:

-

Moraceae family: Isolated from the stem bark of Ficus glumosa .

-

Other species: Detected in Ficus microcarpa and Ficus sansibarica as part of defensive phenolic mixtures .

Biosynthetic Pathways

While its exact biosynthetic route remains uncharacterized, proposed pathways involve:

-

Shikimate pathway: Derivation from chorismic acid via decarboxylation and hydroxylation .

-

Degradation of flavonoids: Microbial metabolism of flavonoid precursors in the colon, analogous to the production of 2,4,6-trihydroxybenzoic acid .

Synthesis and Chemical Modifications

Laboratory Synthesis

Reported synthetic methods include:

-

Electrochemical oxidation: Anodic oxidation of 2,4-dihydroxybenzoic acid yields 2,4,5-trihydroxybenzoic acid as a minor byproduct .

-

Hydrolysis of glycosides: Enzymatic cleavage of glycosylated precursors from plant extracts .

Derivatives and Analogues

Structural analogues such as 2,4,5-trimethoxybenzoic acid (CAS 490-64-2) have been synthesized for comparative bioactivity studies . Methylation of hydroxyl groups reduces polarity, enhancing membrane permeability but diminishing CDK inhibitory activity .

Biological Activities and Mechanisms

Cyclin-Dependent Kinase (CDK) Inhibition

2,4,5-Trihydroxybenzoic acid exhibits dose-dependent inhibition of CDK1, CDK2, and CDK4, with IC₅₀ values ranging from 262 μM (CDK2) to 580 μM (CDK1) . Molecular docking studies suggest interactions with:

Anti-Proliferative Effects

In colon cancer cell lines (e.g., HCT-116), the compound upregulates CDK inhibitors p21Cip1 and p27Kip1, inducing G₁ cell cycle arrest . Efficacy depends on the monocarboxylate transporter SLC5A8 for cellular uptake .

Antioxidant and Anti-Inflammatory Properties

-

ROS scavenging: Neutralizes superoxide and hydroxyl radicals via electron donation .

-

COX-2 inhibition: Suppresses prostaglandin E₂ synthesis in macrophage models, though less potently than gallic acid .

Analytical Methods for Detection and Quantification

Chromatographic Techniques

-

HPLC-DAD: Reverse-phase C18 columns with mobile phases of acetonitrile/0.1% formic acid (retention time: 8.2 min) .

-

UHPLC-Q-Orbitrap MS: Accurate mass measurement (<3 ppm error) for quantification in plant extracts .

Spectroscopic Methods

Comparative Analysis with Related Hydroxybenzoic Acids

| Compound | CDK Inhibition (IC₅₀) | Antioxidant (ORAC, μM TE) | Natural Source |

|---|---|---|---|

| 2,4,5-Trihydroxybenzoic acid | 262–580 μM | 3.2 ± 0.4 | Ficus glumosa |

| Gallic acid | >1 mM | 12.5 ± 1.1 | Oak bark, tea leaves |

| 2,4,6-Trihydroxybenzoic acid | 403–580 μM | 2.8 ± 0.3 | Onion, microbial metabolites |

Future Research Directions

-

Structural optimization: Design of prodrugs to improve bioavailability.

-

Mechanistic studies: Elucidation of off-target effects and crosstalk with apoptotic pathways.

-

Clinical translation: Phase I trials to establish safety and dosing regimens.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume